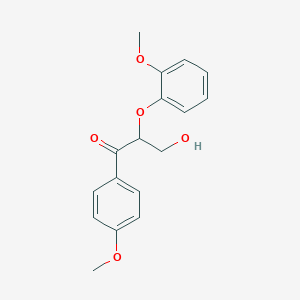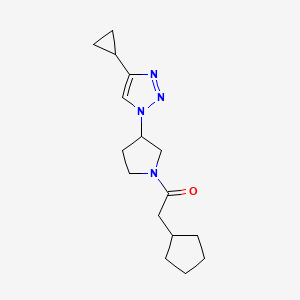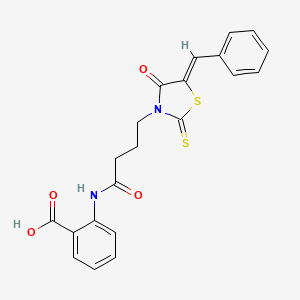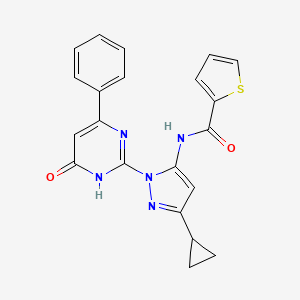
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS number 92409-23-9 . It’s a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of formic acid, (4,4’-di-tert-butyl-2,2’-dipyridyl)-bis- (2-phenylpyridine (-1H))-iridium (III) hexafluorophosphate, and N-ethyl-N,N-diisopropylamine in ethanol . The mixture is irradiated by a 14 W Blue LED strip until reaction completion . The resulting oil is then diluted in water and extracted with ethyl acetate . If the starting material contained acetophenone as the phenacyl fragment, 1 eq. of PhTMS was added to the oil and the mixture was diluted in CDCl3 .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H18O5 . The InChI key is UDHUCQIIVVUAAA-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be involved in a reaction with hydrogen in tetrahydrofuran and water at 240.0℃ under 7500.75 Torr for 12 hours .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.33 . It’s a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It’s soluble in water with a solubility of 0.154 mg/ml .Scientific Research Applications
Pyrolytic Reactivities in Lignin Pyrolysis
- Application : Studies of lignin model dimers, including similar compounds to 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, reveal insights into radical chain reactions in lignin pyrolysis. This includes understanding β-ether cleavage reactivities under various conditions, which is crucial in biomass conversion and energy applications (Watanabe, Kawamoto, & Saka, 2015).
Lignin Degradation by Bacteria
- Application : Studies on Pseudomonas acidovorans bacteria, which utilize lignin model compounds similar to 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, help in understanding lignin degradation. This is significant for waste management and recycling processes, offering insights into the microbial breakdown of lignin, a major component of plant biomass (Vicuña, González, Mozuch, & Kirk, 1987; Vicuña, González, Mozuch, & Kirk, 1988).
Antimicrobial Properties
- Application : Some derivatives of similar compounds have shown antimicrobial properties. This paves the way for potential use in developing new antimicrobial agents, contributing to the field of pharmaceuticals and medical research (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Anticancer Activity
- Application : Studies on phenolic compounds, including those structurally related to 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, have revealed anticancer activities. This is crucial in the development of new anticancer drugs and treatments, expanding our arsenal against various cancer types (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUCQIIVVUAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2588141.png)
![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)

![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)


![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2588158.png)
![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)
![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588162.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2588163.png)